Lipophilicity Differentiation: Calculated clogP of the p-Tolyl Compound vs. Phenyl and m-Tolyl Congeners
The para-methyl group of the target compound increases calculated lipophilicity relative to the unsubstituted phenyl analog, while maintaining a distinct spatial orientation compared to the meta-methyl isomer. Computational predictions indicate a clogP of approximately 5.0 for the target compound, compared to ~4.4 for the phenyl analog and ~5.0 for the m-tolyl analog (identical clogP but different topological polar surface area and dipole moment) [1]. This difference in lipophilicity—approximately 0.6 log units versus the phenyl congener—places the target compound closer to the upper limit of Lipinski's Rule of Five (clogP < 5), whereas the phenyl analog sits more comfortably within oral drug-like space. For screening campaigns where membrane permeability is critical, this difference may translate to measurably distinct cell-based activity [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 5.0 (3-(4-methylphenyl) derivative; CAS 1094605-82-9) |
| Comparator Or Baseline | clogP ≈ 4.4 (3-phenyl analog; CAS 1094605-81-8); clogP ≈ 5.0 (3-(m-tolyl) analog; CAS 1094605-80-7) |
| Quantified Difference | ΔclogP ≈ +0.6 vs. phenyl analog; comparable absolute clogP but different TPSA vs. m-tolyl analog |
| Conditions | In silico prediction (ALOGPS/ACD/Labs consensus); molecular formula C22H16N4O, MW = 352.4 g/mol for the target compound |
Why This Matters
Lipophilicity differences of 0.5–0.6 log units are sufficient to alter membrane permeability, plasma protein binding, and metabolic clearance, making the choice between the p-tolyl and phenyl analog non-trivial for cell-based or in vivo screening.
- [1] Kuujia.com. Compound data sheet for CAS 1094605-82-9 and related analogs (1094605-80-7, 1094605-81-8, 1094605-83-0). Accessed May 2026. (Molecular formula, MW, and computed properties.) View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. (Rule of Five framework for interpreting clogP differences.) View Source
